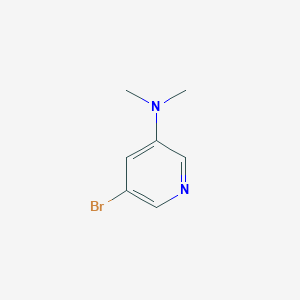

5-Bromo-N,N-dimethylpyridin-3-amine

概述

描述

5-Bromo-N,N-dimethylpyridin-3-amine is an organic compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and a dimethylamino group at the 3-position.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N-dimethylpyridin-3-amine typically involves the bromination of N,N-dimethylpyridin-3-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method .

化学反应分析

Types of Reactions

5-Bromo-N,N-dimethylpyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Coupling Reactions: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) are used in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura cross-coupling reactions.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

5-Bromo-N,N-dimethylpyridin-3-amine has been investigated for its potential antimicrobial properties. A study highlighted that derivatives of pyridine, including this compound, exhibit various biological activities such as anti-tumor and anti-microbial effects. The synthesis of novel pyridine derivatives through Suzuki cross-coupling reactions has shown promising results in inhibiting microbial growth, which is crucial for developing new antibiotics .

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit cytochrome P450 enzymes, particularly CYP1A2. This inhibition affects drug metabolism, making it relevant in pharmacokinetics and drug development contexts. Understanding how this compound interacts with biological systems can lead to advancements in therapeutic applications .

Synthetic Methodologies

Suzuki Cross-Coupling Reactions

this compound serves as a key intermediate in Suzuki cross-coupling reactions, which are pivotal in synthesizing various aryl-pyridine derivatives. These reactions utilize palladium catalysts to couple arylboronic acids with the amine, yielding novel compounds with potential biological activities. The efficiency of these reactions has been documented, showcasing moderate to good yields of the desired products .

Synthesis of Novel Derivatives

The compound has been employed as a starting material for synthesizing a range of pyridine-based derivatives. These derivatives are being explored for their potential applications in liquid crystal technologies and as chiral dopants due to their unique electronic properties .

Materials Science

Liquid Crystal Applications

The electronic properties of this compound and its derivatives make them suitable candidates for use in liquid crystal displays (LCDs). Computational studies have indicated that these compounds can act as effective chiral dopants, enhancing the performance of liquid crystal devices .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial effects of novel pyridine derivatives synthesized from this compound. The results showed significant inhibition against various bacterial strains, highlighting the compound's potential as a lead structure for antibiotic development.

Case Study 2: Enzyme Inhibition

Another research focused on the inhibition of CYP1A2 by derivatives of this compound. The findings suggest that these compounds could modulate drug metabolism, emphasizing their relevance in pharmacology and toxicology.

作用机制

The mechanism of action of 5-Bromo-N,N-dimethylpyridin-3-amine depends on its application:

In Medicinal Chemistry: It may act as an inhibitor or modulator of specific enzymes or receptors.

In Material Science: The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function within organic electronic devices.

相似化合物的比较

Similar Compounds

5-Bromo-N-methylpyridin-3-amine: Similar structure but with a single methyl group instead of a dimethylamino group.

6-Bromo-N,N-dimethylpyridin-3-amine: Bromine atom is at the 6-position instead of the 5-position.

Uniqueness

5-Bromo-N,N-dimethylpyridin-3-amine is unique due to the specific positioning of the bromine atom and the dimethylamino group, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

生物活性

5-Bromo-N,N-dimethylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores the synthesis, biological activity, mechanisms of action, and applications of this compound, supported by data tables and relevant case studies.

Chemical Structure:

- Molecular Formula: CHBrN

- Molecular Weight: 201.06 g/mol

Synthesis Methods:

The synthesis of this compound typically involves bromination of N,N-dimethylpyridin-3-amine. Common methods include:

- Bromination Reaction: N,N-dimethylpyridin-3-amine is treated with bromine in an organic solvent under controlled conditions.

- Palladium-Catalyzed Reactions: Utilization of palladium catalysts for cross-coupling reactions to produce various derivatives .

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Research indicates that this compound may inhibit cellular proliferation and induce apoptosis in various cancer cell lines. Notably, it has shown promising results against fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (Cervical Carcinoma) | 15 | Inhibition of cell growth |

| MCF-7 (Breast Carcinoma) | 12 | Induction of apoptosis |

| A549 (Lung Carcinoma) | 18 | Cell cycle arrest |

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against a variety of bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom and the dimethylamino group enhances its binding affinity to enzymes and receptors involved in cell signaling pathways.

- FGFR Inhibition: The compound's interaction with FGFRs leads to downstream effects that inhibit tumor growth and survival.

- Apoptotic Pathways: Activation of apoptotic pathways through modulation of Bcl-2 family proteins has been observed, leading to programmed cell death in cancer cells.

Case Studies

-

Study on FGFR Inhibition:

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited potent inhibitory effects on FGFR1, FGFR2, and FGFR3 with low IC50 values, indicating their potential as anticancer agents . -

Antimicrobial Efficacy:

Another research effort focused on the antimicrobial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential utility in treating infections caused by resistant strains .

属性

IUPAC Name |

5-bromo-N,N-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-10(2)7-3-6(8)4-9-5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIMPJHDGVFITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634086 | |

| Record name | 5-Bromo-N,N-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342602-87-3 | |

| Record name | 5-Bromo-N,N-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。